6a-Chloro-11ss,17,21-trihydroxypregn-4-ene-3,20-dione 21-Acetate
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Overview
Description
6a-Chloro-11ss,17,21-trihydroxypregn-4-ene-3,20-dione 21-Acetate is a synthetic corticosteroid hormone. It is a derivative of hydrocortisone and is used for its anti-inflammatory and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Chloro-11ss,17,21-trihydroxypregn-4-ene-3,20-dione 21-Acetate involves multiple steps. One common method starts with hydrocortisone, which undergoes chlorination at the 6a position. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6a-Chloro-11ss,17,21-trihydroxypregn-4-ene-3,20-dione 21-Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various acids are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 11-keto derivatives, while reduction can produce 11-hydroxy derivatives .
Scientific Research Applications
6a-Chloro-11ss,17,21-trihydroxypregn-4-ene-3,20-dione 21-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of hormone regulation and signal transduction.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other steroids
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it influences the transcription of specific genes. The molecular targets include various cytokines and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: A natural corticosteroid with similar anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid with a similar mechanism of action but different potency and side effects.
Dexamethasone: Another synthetic corticosteroid, known for its high potency and long duration of action
Uniqueness
6a-Chloro-11ss,17,21-trihydroxypregn-4-ene-3,20-dione 21-Acetate is unique due to its specific chlorination at the 6a position, which enhances its anti-inflammatory properties and reduces its mineralocorticoid activity compared to other corticosteroids .
Properties
Molecular Formula |
C23H31ClO6 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
[2-[(10R,11S,13S,17R)-6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31ClO6/c1-12(25)30-11-19(28)23(29)7-5-15-14-9-17(24)16-8-13(26)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,27,29H,4-7,9-11H2,1-3H3/t14?,15?,17?,18-,20?,21-,22-,23-/m0/s1 |
InChI Key |
OWSGOSCRVVECHJ-XGYSERNISA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(C[C@@H](C3C2CC(C4=CC(=O)CC[C@]34C)Cl)O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)Cl)O)C)O |
Origin of Product |
United States |
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